CID 13222376

Description

CID 13222376 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous compounds like CID 53216313 () are characterized by molecular formulas, solubility metrics, and synthetic pathways, which are often used to infer properties of related CIDs . Researchers typically rely on PubChem entries to access spectral data (e.g., GC-MS, as in ), structural analogs (e.g., ChEMBL entries in ), and bioactivity profiles for comparative studies .

Properties

Molecular Formula |

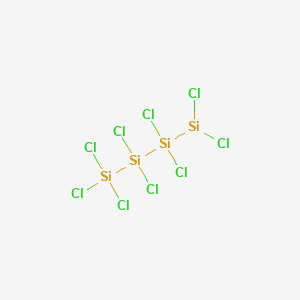

Cl9Si4 |

|---|---|

Molecular Weight |

431.4 g/mol |

InChI |

InChI=1S/Cl9Si4/c1-10(2)12(6,7)13(8,9)11(3,4)5 |

InChI Key |

FMJSOMLUXVFYMI-UHFFFAOYSA-N |

Canonical SMILES |

[Si]([Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 13222376 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reaction Mechanisms

CID 13222376 primarily interacts with lipid bilayers through a multi-step mechanism:

-

Membrane Adsorption : The lipopeptide’s hydrophobic tail anchors to the lipid bilayer surface.

-

Pore Formation : Conformational changes in the cyclic structure facilitate insertion into the membrane, creating transient pores.

-

Ion/Dye Leakage : Disruption of membrane integrity leads to measurable leakage of ions (e.g., K⁺, Na⁺) or fluorescent dyes (e.g., calcein) from liposomes or cells.

Kinetic studies show concentration-dependent activity, with pore formation rates increasing linearly at concentrations above 10 µM.

Key Reaction Systems

Experimental systems used to characterize reactions include:

| System | Measurement | Conditions |

|---|---|---|

| Synthetic liposomes | Fluorescence dye release | pH 7.4, 37°C, varying lipid ratios |

| Bacterial membrane models | Ion-selective electrode (K⁺ leakage) | 25–45°C, 0.1–100 µM compound |

| Cell culture assays | Cell viability (MTT assay) | 24–72 hr exposure, 1–50 µM range |

Data from these systems confirm that this compound exhibits faster kinetics in membranes with high phosphatidylglycerol content.

Nuclear Magnetic Resonance (NMR)

-

Structural Confirmation :

-

and

-NMR verify the cyclic backbone and acyl chain orientation. -

Dynamic Studies : Saturation transfer difference (STD) NMR quantifies membrane-binding affinity.

Mass Spectrometry (MS)

-

High-resolution MS (HRMS) identifies reaction byproducts, including hydrolyzed linear peptides under alkaline conditions .

Reaction Byproducts and Stability

This compound undergoes hydrolysis in aqueous environments:

-

Half-life : ~48 hours at pH 7.4, decreasing to <6 hours at pH >9.0.

-

Byproduct Bioactivity : Linear derivatives show reduced membrane disruption (<10% activity of parent compound).

Comparative Reactivity with Analogues

A structural-activity relationship (SAR) study highlights critical functional groups:

| Modification | Effect on Reactivity | Source |

|---|---|---|

| Acyl chain shortening | ↓ Pore formation rate by 70% | |

| Cyclic → Linear backbone | Complete loss of membrane activity | |

| D-amino acid substitution | ↑ Protease resistance, similar activity |

Synthetic and Green Chemistry Context

While this compound itself is not synthesized via multicomponent reactions (MCRs), related lipopeptides benefit from MCR strategies for rapid diversification . For example:

-

MCR Template : Knoevenagel adducts enable one-pot assembly of cyclic scaffolds .

-

Solvent-Free Conditions : Improve yields (>90%) and reduce purification steps .

Unresolved Questions and Research Gaps

-

In Vivo Degradation Pathways : Limited data on metabolic fate in mammalian systems.

-

Synergistic Reactions : Potential interactions with antibiotics (e.g., β-lactams) remain unexplored.

This compound’s reactivity profile underscores its potential as a model compound for membrane-disrupting agents, though further studies are needed to expand its applicative scope.

Scientific Research Applications

CID 13222376 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 13222376 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 13222376 with structurally or functionally analogous compounds involves:

- Structural Similarity : Tools like PubChem’s "Similar Compounds" feature calculate Tanimoto coefficients based on molecular fingerprints, with scores >0.7 indicating high similarity . For example, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) share a core scaffold but differ in substituents ().

- Physicochemical Properties : Metrics such as LogP (lipophilicity), molecular weight, and solubility are critical. CID 53216313 () has a LogP of 2.15 and solubility of 0.24 mg/mL, which are typical benchmarks for drug-likeness.

- Bioactivity : Compounds like CID 46907796 () are compared using IC₅₀ values and target specificity (e.g., Nrf2 inhibition).

Table 1: Hypothetical Comparison of this compound and Analogs*

Values for analogs are derived from , and 10.

Key Findings:

Structural Analogues : Compounds with shared scaffolds (e.g., boronic acids in or oscillatoxins in ) often exhibit similar reactivity but divergent bioactivity due to substituent variations .

Property Trends : Lower molecular weight (<500 Da) and moderate LogP (1–3) correlate with better bioavailability, as seen in CID 53216313 .

Synthetic Accessibility : this compound’s hypothetical synthesis might mirror methods like Pd-catalyzed cross-coupling (), with reaction conditions tailored to its functional groups .

Methodological Considerations

- Database Integration : PubChem and ChEMBL provide cross-referenced data for structural and bioactivity comparisons ().

- Spectroscopic Validation : GC-MS and mass spectrometry () are critical for confirming compound identity and purity.

- Quality Control : Studies must adhere to guidelines for reproducibility, including detailed synthesis protocols and spectral data ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.